1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an iodophenyl group, a sulfonyl group, and a piperidine ring, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the iodophenyl sulfonyl precursor. The synthetic route often includes:
Formation of the Iodophenyl Sulfonyl Precursor: This step involves the iodination of a phenyl sulfonyl compound under controlled conditions.
Coupling with Piperidine: The iodophenyl sulfonyl precursor is then coupled with piperidine-4-carboxamide under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of catalysts, temperature control, and purification techniques.
Chemical Reactions Analysis
1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The piperidine ring can engage in coupling reactions with other aromatic or aliphatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-((4-Iodophenyl)sulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Piperidine Derivatives: These include compounds with similar piperidine rings but different substituents, such as piperidine-4-carboxylic acid and piperidine-4-sulfonamide.
Iodophenyl Compounds: These include compounds with iodophenyl groups but different functional groups, such as 4-iodophenylamine and 4-iodophenylmethanol.
The uniqueness of this compound lies in its combination of the iodophenyl, sulfonyl, and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-iodophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXMPYRJGOQMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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